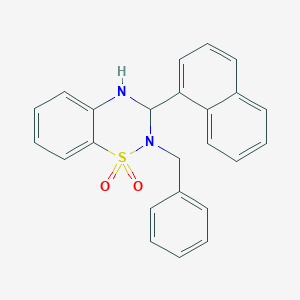![molecular formula C22H24N2OS2 B11594666 N-[(1Z)-7-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11594666.png)
N-[(1Z)-7-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1Z)-7-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline is a complex organic compound characterized by its unique structure, which includes a quinoline core, dithiolo ring, and various substituents
准备方法
合成路线和反应条件
N-[(1Z)-7-乙氧基-4,4,5-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]-4-甲基苯胺的合成通常涉及多个步骤:
喹啉核心的形成: 喹啉核心可以通过Skraup合成制备,该合成涉及在硫酸和氧化剂(如硝基苯)存在下,苯胺与甘油的缩合反应。
二硫杂环戊烯环的引入: 二硫杂环戊烯环可以通过涉及合适的二硫醇化合物的环化反应引入。
取代反应: 乙氧基和甲基通过亲核取代反应引入,通常使用乙基碘和甲基碘在碱(如碳酸钾)存在下进行。
最终偶联: 最后一步是在碱性条件下将喹啉-二硫杂环戊烯中间体与4-甲基苯胺偶联,形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线进行优化,以确保高产率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,以及使用先进的纯化技术(如色谱法)。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在二硫杂环戊烯环中的硫原子上,导致形成亚砜或砜。
还原: 还原反应可以针对喹啉核心,可能将其转化为四氢喹啉衍生物。
取代: 该化合物可以参与亲电和亲核取代反应,特别是在芳香环上。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用还原剂,例如氢化铝锂或硼氢化钠。
取代: 通常使用卤代烷和碱(例如碳酸钾)等试剂。
主要产物
氧化: 亚砜和砜。
还原: 四氢喹啉衍生物。
取代: 根据引入的取代基,各种烷基化或芳基化衍生物。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的结构单元。其独特的结构使其成为有机合成的宝贵中间体。
生物学
在生物学研究中,该化合物的衍生物可能表现出有趣的生物活性,例如抗菌或抗癌活性,使其成为药物开发的候选者。
医学
潜在的医学应用包括将其用作针对特定酶或受体的药物开发的先导化合物。
工业
在工业中,由于其稳定且通用的结构,该化合物可用于开发新型材料,例如聚合物或染料。
作用机制
该化合物发挥作用的机制取决于其具体的应用。在药物化学中,它可能与分子靶标(如酶或受体)相互作用,调节其活性。喹啉核心可以与 DNA 嵌入,而二硫杂环戊烯环可能与蛋白质中的硫醇基团相互作用,影响其功能。
相似化合物的比较
类似化合物
- N-[(1Z)-8-乙氧基-4,4-二甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]-N-苯胺
- N-[(1Z)-7-甲氧基-4,4,5-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]-4-甲基苯胺
独特性
N-[(1Z)-7-乙氧基-4,4,5-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]-4-甲基苯胺中乙氧基、三甲基取代基和二硫杂环戊烯环的特定位置的独特组合,使其与类似化合物区分开来。这些结构特征可能赋予独特的化学反应性和生物活性,使其成为各个研究领域中具有重要意义的化合物。
属性
分子式 |
C22H24N2OS2 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC 名称 |
7-ethoxy-4,4,5-trimethyl-N-(4-methylphenyl)dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C22H24N2OS2/c1-6-25-16-11-12-17-18(13-16)24(5)22(3,4)20-19(17)21(27-26-20)23-15-9-7-14(2)8-10-15/h7-13H,6H2,1-5H3 |
InChI 键 |
GQEXZAFGJJFOFU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C)(C)C)SSC3=NC4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11594599.png)
![methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11594605.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11594609.png)
![(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11594618.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B11594628.png)
![11-[2-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11594635.png)
![3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11594644.png)

![9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594656.png)
![6-hexyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594678.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11594679.png)
![2-methylpropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594682.png)
![(2E)-2-cyano-N-(3-methoxypropyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11594683.png)
